2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features an indole core, a sulfanyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
The next step involves the introduction of the sulfanyl group. This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to the indole core. The final step is the acylation of the indole derivative with 4-methoxyphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit various biological activities.
Sulfanyl Compounds: Compounds like thiophenol and thioanisole contain sulfanyl groups and are used in organic synthesis.
Methoxyphenylacetamides: Compounds such as 4-methoxyphenylacetic acid and its derivatives are used in pharmaceuticals and agrochemicals.
Uniqueness
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to the combination of its functional groups, which may confer specific properties such as enhanced biological activity or unique chemical reactivity. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-18-8-9-19(2)20(14-18)15-28-16-25(23-6-4-5-7-24(23)28)31-17-26(29)27-21-10-12-22(30-3)13-11-21/h4-14,16H,15,17H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZUGJZGQQIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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